molecular formula C15H12F2N2O2 B4577187 N-(4-acetamidophenyl)-2,5-difluorobenzamide

N-(4-acetamidophenyl)-2,5-difluorobenzamide

Cat. No.: B4577187
M. Wt: 290.26 g/mol
InChI Key: LOKHECVXCVUHHM-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2,5-difluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an acetamidophenyl group and two fluorine atoms attached to the benzamide structure

Preparation Methods

The synthesis of N-(4-acetamidophenyl)-2,5-difluorobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-acetamidophenol, which is then subjected to nitration to form 4-nitroacetanilide.

    Reduction and Fluorination: The nitro group in 4-nitroacetanilide is reduced to an amine group, resulting in 4-aminoacetanilide. This intermediate is then subjected to fluorination using appropriate fluorinating agents to introduce the fluorine atoms at the desired positions on the benzene ring.

    Amidation: The final step involves the reaction of the fluorinated intermediate with benzoyl chloride or a similar reagent to form this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(4-acetamidophenyl)-2,5-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the amide bond and the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

N-(4-acetamidophenyl)-2,5-difluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of specific diseases or conditions.

    Industry: The compound’s chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(4-acetamidophenyl)-2,5-difluorobenzamide can be compared with other similar compounds, such as:

    N-(4-acetamidophenyl)-4-fluorobenzamide: This compound has a similar structure but with only one fluorine atom. The presence of an additional fluorine atom in this compound may enhance its chemical reactivity and biological activity.

    N-(4-acetamidophenyl)-2,5-dichlorobenzamide: This compound has chlorine atoms instead of fluorine atoms. The difference in halogen atoms can lead to variations in chemical properties and biological effects.

    N-(4-acetamidophenyl)-2,5-dimethylbenzamide: This compound has methyl groups instead of fluorine atoms. The presence of methyl groups can affect the compound’s hydrophobicity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c1-9(20)18-11-3-5-12(6-4-11)19-15(21)13-8-10(16)2-7-14(13)17/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKHECVXCVUHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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